molecular formula C12H11BrO4 B10959568 2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B10959568
M. Wt: 299.12 g/mol
InChI Key: JPZAHAWGXJXPOW-QPJJXVBHSA-N
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Description

2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a bromophenyl group, and an enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 4-bromocinnamic acid with 2-methoxy-2-oxoethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxy-2-oxoethyl (2E)-3-(4-carboxyphenyl)prop-2-enoate.

    Reduction: Formation of 2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)propane.

    Substitution: Formation of 2-methoxy-2-oxoethyl (2E)-3-(4-alkoxyphenyl)prop-2-enoate.

Scientific Research Applications

2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-oxoethyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 2-methoxy-2-oxoethyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • 2-methoxy-2-oxoethyl (2E)-3-(4-methylphenyl)prop-2-enoate

Uniqueness

2-methoxy-2-oxoethyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity and physicochemical properties.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C12H11BrO4/c1-16-12(15)8-17-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3/b7-4+

InChI Key

JPZAHAWGXJXPOW-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)COC(=O)/C=C/C1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)COC(=O)C=CC1=CC=C(C=C1)Br

Origin of Product

United States

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